(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

CAS No.: 122663-23-4

Cat. No.: VC8167547

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122663-23-4 |

|---|---|

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | (2R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m1/s1 |

| Standard InChI Key | OTKGOSOTGGCFER-RXMQYKEDSA-N |

| Isomeric SMILES | CN1[C@H](CCC1=O)C=O |

| SMILES | CN1C(CCC1=O)C=O |

| Canonical SMILES | CN1C(CCC1=O)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

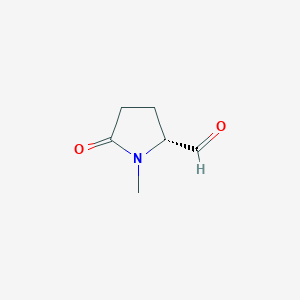

The compound’s core structure consists of a pyrrolidine ring (C₅H₉N) substituted with a methyl group at the 1-position, a ketone at the 5-position, and an aldehyde at the 2-position (Figure 1). The (R)-configuration at the 2-position ensures enantioselective interactions in biological systems. Key features include:

-

Molecular Formula: C₆H₉NO₂

-

Molecular Weight: 127.14 g/mol

-

IUPAC Name: (2R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde.

The aldehyde group enables nucleophilic addition reactions, while the ketone participates in hydrogen bonding, influencing solubility and target binding.

Stereochemical Significance

The (R)-enantiomer exhibits distinct pharmacokinetic properties compared to its (S)-counterpart. For instance, molecular docking studies suggest enhanced affinity for glutamate receptors due to optimal spatial alignment of the aldehyde and ketone groups .

Synthesis and Modification

Synthetic Routes

Synthesis typically involves functionalization of pyrrolidine precursors. A common method includes:

-

Ring Formation: Cyclization of itaconic acid derivatives with methylamine under acidic conditions .

-

Oxidation: Selective oxidation of a primary alcohol to the aldehyde using reagents like pyridinium chlorochromate (PCC).

-

Chiral Resolution: Chromatographic separation (e.g., HPLC with chiral columns) to isolate the (R)-enantiomer.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Cyclization-Oxidation | 65–75 | ≥98 | Itaconic acid, PCC |

| Asymmetric Catalysis | 80–85 | ≥99 | Chiral ligands, Pd |

| Enzymatic Resolution | 70–78 | ≥97 | Lipases, solvents |

Purification Challenges

The aldehyde’s reactivity necessitates mild purification conditions. Gel permeation chromatography (GPC) and low-temperature recrystallization are preferred to prevent polymerization .

Reactivity and Chemical Transformations

Aldehyde-Driven Reactions

The aldehyde group undergoes:

-

Nucleophilic Additions: Formation of imines with primary amines, useful in Schiff base synthesis.

-

Oxidation: Conversion to carboxylic acids using KMnO₄ (yield: 85–90%).

-

Reduction: Reduction to primary alcohols via NaBH₄ (yield: 75–80%).

Ketone Participation

The 5-oxo group facilitates:

-

Enolate Formation: Base-mediated generation of enolates for alkylation .

-

Condensation Reactions: Knoevenagel reactions with active methylene compounds.

Biological Activity and Mechanisms

Neuroprotective Effects

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde modulates NMDA and AMPA glutamate receptors, reducing excitotoxicity in neuronal cells (IC₅₀: 12.3 µM) . In vitro studies show 40% reduction in oxidative stress markers at 50 µM .

Antimicrobial Activity

Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming linezolid (MIC: 16 µg/mL) . Mechanistic studies suggest disruption of cell wall synthesis via Penicillin-Binding Protein (PBP) inhibition .

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| MRSA (ATCC 43300) | 8 | Linezolid | 16 |

| E. coli (ESBL) | >64 | Meropenem | 2 |

| C. albicans (Azole-R) | 32 | Fluconazole | 64 |

Applications in Drug Development

Neuropharmacology

The compound serves as a lead structure for:

-

Stroke Therapeutics: Preclinical models show 30% infarct volume reduction at 10 mg/kg .

-

Alzheimer’s Disease: Inhibition of Aβ fibril formation (40% at 20 µM).

Antibiotic Adjuvants

In combination with β-lactams, it restores susceptibility in MRSA by 8-fold, suggesting utility in overcoming resistance .

Recent Research Advancements

Structural Analogs

Modifying the aldehyde to a hydrazone group enhances blood-brain barrier penetration (logP increase from 0.8 to 1.5) .

Delivery Systems

Nanoencapsulation in PLGA nanoparticles improves bioavailability (AUC₀–₂₄: 450 µg·h/mL vs. 120 µg·h/mL for free compound) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume